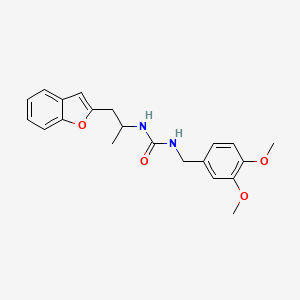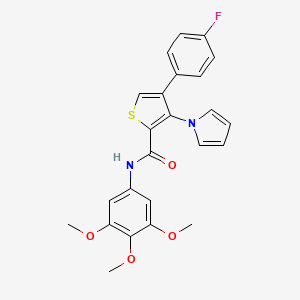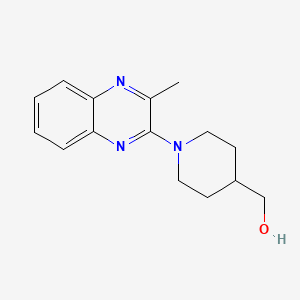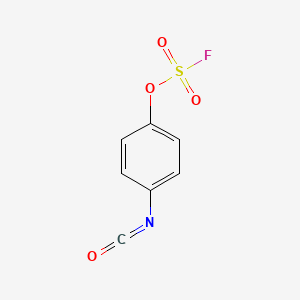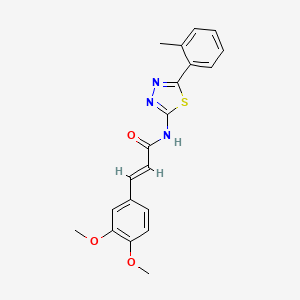
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
Applications De Recherche Scientifique
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including compounds with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide, have been engineered at the molecular level for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon-to-current conversion efficiency, contributing significantly to the field of photovoltaics. The study by Kim et al. (2006) on novel organic sensitizers highlights the potential of such compounds in enhancing solar cell performance through improved light absorption and energy conversion processes (Kim et al., 2006).
Advancements in Tissue Engineering
In tissue engineering, poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed for their biocompatibility and thermoresponsive properties. These scaffolds, incorporating acrylamide derivatives, offer promising avenues for cell infiltration and tissue integration, as demonstrated by Galperin et al. (2010). The ability to control scaffold porosity and degradation rates makes these materials highly relevant for regenerative medicine applications (Galperin et al., 2010).
Contributions to Polymer Chemistry
Acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups represent another field of application for acrylamide derivatives. These copolymers, synthesized via reversible addition-fragmentation chain transfer polymerization, have implications for bioconjugation due to their well-defined aldehyde-containing structures, as explored by Rossi et al. (2008). Such advancements in polymer chemistry extend the utility of acrylamide derivatives to biomedical applications, including drug delivery systems (Rossi et al., 2008).
Innovations in Hydrogel Design
Sulfonate-containing hydrogels, synthesized using acrylamide derivatives, have garnered interest for their tunable properties and potential in biomedical applications. Liang et al. (2016) demonstrated the synthesis of such hydrogels, highlighting their biocompatibility and potential for injectable therapeutic applications. These hydrogels' mechanical and swelling properties can be precisely controlled, making them suitable for various medical and pharmaceutical applications (Liang et al., 2016).
Exploration in Enhanced Oil Recovery
The development of novel acrylamide-based copolymers for enhanced oil recovery showcases the industrial application of acrylamide derivatives. Gou et al. (2015) synthesized copolymers with improved thickening properties and thermal stability, contributing to more efficient oil extraction processes. These findings underscore the versatility of acrylamide derivatives in improving the efficacy and sustainability of oil recovery methods (Gou et al., 2015).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYEYVVSFRBGI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

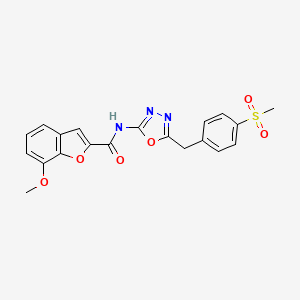
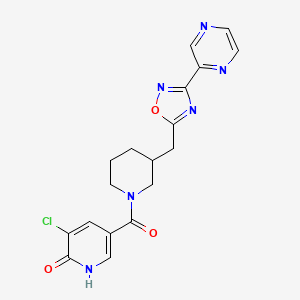
![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)

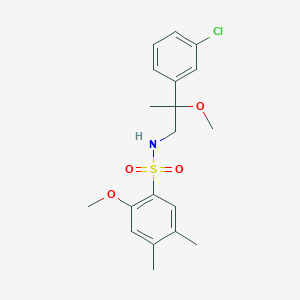
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2781989.png)
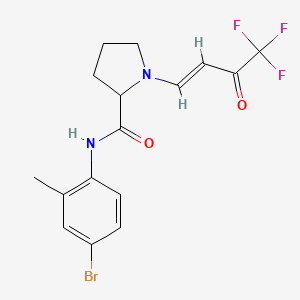

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)
